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For Immediate Release

This guide provides a detailed comparison of the investigational drug Glovadalen (UCB-0022)
with established first-line and adjunctive therapies for Parkinson's disease (PD), including
Levodopa, Dopamine Agonists, and Monoamine Oxidase B (MAO-B) Inhibitors. This document
is intended for researchers, scientists, and drug development professionals, offering an
objective analysis based on available clinical and preclinical data.

Executive Summary

Glovadalen is an orally administered, brain-penetrant small molecule that acts as a positive
allosteric modulator (PAM) of the dopamine D1 receptor.[1][2] This novel mechanism of action
aims to enhance the brain's natural dopaminergic signaling without the direct, continuous
stimulation characteristic of dopamine agonists.[2][3] Phase 2 clinical trial data suggests that
Glovadalen may effectively reduce motor fluctuations ("OFF" time) in patients with advanced
Parkinson's disease, with a favorable side effect profile compared to some existing treatments.
[1] This guide will dissect these findings, presenting a comparative view of efficacy, mechanism
of action, and safety.

Comparative Efficacy

The primary goal of symptomatic Parkinson's therapy is to improve motor function and reduce
"OFF" time, periods when symptoms return between medication doses. The following table
summarizes the efficacy of Glovadalen in comparison to standard therapies.
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Primary Efficacy

Therapy Class Drug(s) : Key Findings
Endpoint(s)
The Phase 2
ATLANTIS trial
showed a statistically
significant greater
Reduction in average reduction in "OFF"
D1 PAM Glovadalen _ ,
daily "OFF" time hours per day for
patients receiving
Glovadalen compared
to placebo over 10
weeks.[1]
Considered the most
) effective symptomatic
Improvement in
- ) treatment for PD,
Unified Parkinson's o ) )
) i significantly improving
) ) Disease Rating Scale
Dopamine Precursor Levodopa/Carbidopa motor symptoms.[4][5]
(UPDRS) scores; )
o Long-term use is
Reduction in "OFF" ) )
i associated with motor
time )
fluctuations and
dyskinesias.[5][6]
Effective in improving
motor symptoms and
) can delay the need for
Improvement in
Levodopa.[1][7] Less
) UPDRS scores; Used
) ] Pramipexole, ] potent than Levodopa
Dopamine Agonists o as monotherapy in ) )
Ropinirole and associated with

early PD or as adjunct

to Levodopa

side effects like
hallucinations and
impulse control
disorders.[8][9]

MAO-B Inhibitors

Selegiline, Rasagiline

Modest improvement
in motor symptoms
(UPDRS scores);
Reduction in "OFF"

Provide mild
symptomatic benefit
as monotherapy in

early PD and can
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time as adjunct reduce "OFF" time
therapy when used with
Levodopa.[3][10]

Generally well-
tolerated.[11]

Mechanism of Action: A Comparative Overview

The therapeutic approaches to Parkinson's disease are diverse, primarily focusing on restoring
dopaminergic function. Glovadalen introduces a new strategy by modulating the sensitivity of
the dopamine D1 receptor.

+ Glovadalen (D1 PAM): Glovadalen binds to an allosteric site on the D1 receptor, a location
distinct from the dopamine binding site. This binding increases the receptor's affinity and/or
efficacy for endogenous dopamine.[12] In essence, it enhances the natural dopaminergic
signal only when dopamine is present, which may reduce the risk of receptor
overstimulation.[1]

o Levodopa: As a metabolic precursor to dopamine, Levodopa crosses the blood-brain barrier
and is converted into dopamine by enzymes in the brain, directly replenishing the depleted
neurotransmitter.[4]

o Dopamine Agonists: These drugs mimic the action of dopamine by directly binding to and
activating dopamine receptors (primarily D2 and D3).[9][13]

 MAO-B Inhibitors: These agents prevent the breakdown of dopamine in the brain by
inhibiting the monoamine oxidase B enzyme, thereby increasing the availability of dopamine
at the synapse.[3][10]

Signaling Pathway Diagrams
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Caption: Glovadalen's Positive Allosteric Modulation of the D1 Receptor.
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Comparative Mechanisms of Standard Parkinson's Therapies
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Caption: Mechanisms of Levodopa, Dopamine Agonists, and MAO-B Inhibitors.

Experimental Protocols

A summary of the experimental designs for the pivotal trials of Glovadalen and representative
trials for existing therapies is provided below.

Glovadalen: Phase 2 ATLANTIS Study (NCT06055985)

o Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group
trial.[3]

o Participants: 207 patients with a Parkinson's diagnosis for at least 5 years, experiencing
significant daily motor fluctuations, and on a stable dose of Levodopa.[3] Ages ranged from
35 to 85 years with modified Hoehn and Yahr stages I-11l during "ON" states.[3]
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« Intervention: Participants were randomized to receive either a low dose of Glovadalen, a
high dose of Glovadalen, or a placebo, administered orally as an adjunct to their standard
care.[3] The study consisted of a 2-week titration period, an 8-week maintenance period, and
a 2-week safety follow-up.[3]

e Primary Outcome: Change from baseline in the average number of hours per day spent in
the "OFF" state, assessed by a patient-completed diary over 3 consecutive days.[3]

e Secondary Outcomes: Incidence of treatment-emergent adverse events (TEAES) and
serious adverse events (SAES).[3]

Levodopa: LEAP Study (ISRCTN30518857)

e Study Design: A multicenter, double-blind, placebo-controlled, delayed-start trial.
o Participants: 445 patients with early-stage Parkinson's disease.

« Intervention: An "early-start” group received Levodopa/Carbidopa (100mg/25mg three times
daily) for 80 weeks. A "delayed-start" group received a placebo for 40 weeks, followed by
Levodopa/Carbidopa for 40 weeks.

o Primary Outcome: The difference in the mean total Unified Parkinson's Disease Rating Scale
(UPDRS) scores between the two groups at 80 weeks.

Dopamine Agonists & MAO-B Inhibitors: Representative
Trial Designs

o Study Design: Typically randomized, double-blind, placebo-controlled trials. They can be
designed as monotherapy studies in early-stage PD or as adjunctive therapy trials in patients
already taking Levodopa and experiencing motor fluctuations.

o Participants: Patients with a diagnosis of idiopathic Parkinson's disease, often stratified by
disease stage (early or advanced).

 Intervention: The investigational drug (a dopamine agonist or MAO-B inhibitor) is compared
against a placebo. In adjunctive trials, all participants continue their baseline Levodopa
therapy.
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e Primary Outcome: The primary endpoint is typically the mean change from baseline in the
total UPDRS score (or specifically the motor score, UPDRS Part Ill). For adjunctive
therapies, a key primary endpoint is often the change in daily "OFF" time.

Experimental Workflow Diagram

Typical Adjunctive Therapy Clinical Trial Workflow
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Caption: A generalized workflow for adjunctive therapy clinical trials in Parkinson's disease.

Safety and Tolerability

A critical aspect of any new therapy is its safety profile. Glovadalen's mechanism suggests a
potential for improved tolerability over existing dopaminergic treatments.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15620572?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Therapy Class Common Side Effects

In the Phase 2 ATLANTIS trial, dopaminergic-

related adverse events did not differ significantly
D1 PAM (Glovadalen) from placebo. Notably, there were no reported

cases of hallucinations, confusion, hypotension,

or syncope.[1]

Nausea, dizziness, orthostatic hypotension.
Long-term use can lead to dyskinesias

Dopamine Precursor (Levodopa) ) )
(involuntary movements) and motor fluctuations.

[4]

Nausea, somnolence (including sudden sleep
) ] attacks), orthostatic hypotension, hallucinations,
Dopamine Agonists ) ] )
and impulse control disorders (e.g., compulsive

gambling, shopping).[9][13][14]

Nausea, dry mouth, lightheadedness,
MAO-B Inhibitors constipation, and insomnia. Can worsen

dyskinesia when used with Levodopa.[3]

Conclusion

Glovadalen represents a promising new approach to the symptomatic treatment of Parkinson's
disease. Its novel mechanism as a D1 receptor positive allosteric modulator offers the potential
for effective reduction of "OFF" time with a favorable safety profile, particularly concerning
common dopaminergic side effects. While Levodopa remains the gold standard for motor
symptom control, Glovadalen's performance in the ATLANTIS trial suggests it could become a
valuable adjunctive therapy. Further large-scale, long-term studies are necessary to fully
elucidate its efficacy and safety in a broader patient population and to compare it directly with
other adjunctive therapies. The data presented in this guide underscores the potential of
Glovadalen to address some of the unmet needs in the management of advanced Parkinson's
disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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